An In-depth Technical Guide to 1,3-Dibromo-2-fluorobenzene for Researchers and Drug Development Professionals
An In-depth Technical Guide to 1,3-Dibromo-2-fluorobenzene for Researchers and Drug Development Professionals
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, the strategic use of halogenated aromatic building blocks is paramount for the construction of complex molecular architectures. Among these, 1,3-Dibromo-2-fluorobenzene has emerged as a versatile and highly valuable intermediate. This guide provides an in-depth exploration of its physical and chemical properties, synthesis, reactivity, and applications, offering field-proven insights for researchers, scientists, and professionals in drug development.
Core Molecular Profile
1,3-Dibromo-2-fluorobenzene, with the CAS number 1435-54-7, is a di-brominated fluorinated aromatic compound.[1][2] The unique arrangement of its substituents—a fluorine atom flanked by two bromine atoms in a 1,2,3-substitution pattern—imparts a distinct reactivity profile that is of significant interest in organic synthesis.
Physical and Chemical Properties
A comprehensive summary of the key physical and chemical properties of 1,3-Dibromo-2-fluorobenzene is presented in Table 1. This data is essential for its appropriate handling, storage, and application in experimental setups.
| Property | Value | Source(s) |
| CAS Number | 1435-54-7 | [1][2] |
| Molecular Formula | C₆H₃Br₂F | [1][2] |
| Molecular Weight | 253.89 g/mol | [1][2] |
| Appearance | White to yellow to brown solid or liquid | [3] |
| Boiling Point | 214.2 ± 20.0 °C at 760 mmHg | [4] |
| Density | 2.0 ± 0.1 g/cm³ | [4] |
| Solubility | Insoluble in water, soluble in organic solvents | |
| LogP | 3.3507 | [2] |
| Flash Point | 83.3 ± 21.8 °C | [4] |
Spectroscopic Data
The structural elucidation of 1,3-Dibromo-2-fluorobenzene and its reaction products relies on standard spectroscopic techniques. Representative spectral data are available through various chemical databases.[1][5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR spectroscopy will show a complex splitting pattern for the three aromatic protons, influenced by both bromine and fluorine coupling.
-
¹³C NMR spectroscopy will display six distinct signals for the aromatic carbons, with their chemical shifts influenced by the electronegative halogen substituents.
-
¹⁹F NMR spectroscopy provides a characteristic signal for the single fluorine atom.
-
-
Mass Spectrometry (MS): The mass spectrum will exhibit a characteristic isotopic pattern due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br).
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Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for C-H, C-F, and C-Br bonds, as well as aromatic C=C stretching vibrations.
Synthesis of 1,3-Dibromo-2-fluorobenzene
The preparation of 1,3-Dibromo-2-fluorobenzene is most commonly achieved from 2,6-dibromoaniline via a Sandmeyer-type reaction.[6] This transformation involves the diazotization of the aniline followed by decomposition of the resulting diazonium salt in the presence of a fluoride source.
Caption: Synthetic pathway for 1,3-Dibromo-2-fluorobenzene.
Experimental Protocol: Synthesis from 2,6-Dibromoaniline
The following protocol is a representative procedure for the synthesis of 1,3-Dibromo-2-fluorobenzene.[6]
Step 1: Diazotization
-
In a suitable reaction vessel, a mixture of 2,6-dibromoaniline (e.g., 5.0 g, 20 mmol) and concentrated hydrochloric acid (e.g., 12 N, 10 mL) is cooled to 0 °C in an ice bath.
-
A solution of sodium nitrite (NaNO₂, e.g., 2.1 g, 30 mmol) in water is added slowly to the stirred suspension, maintaining the temperature between 0-10 °C.
-
The reaction mixture is stirred at this temperature for 1 hour to ensure complete formation of the diazonium salt.
Step 2: Formation and Isolation of the Tetrafluoroborate Salt
-
An aqueous solution of ammonium tetrafluoroborate (NH₄BF₄, e.g., 4.2 g, 40 mmol) is added dropwise to the diazonium salt solution, still maintaining the temperature between 0-10 °C.
-
Stirring is continued for an additional hour, during which time the diazonium tetrafluoroborate salt precipitates.
-
The precipitate is collected by filtration and dried thoroughly.
Step 3: Thermal Decomposition
-
The dried diazonium tetrafluoroborate salt is carefully heated to 220 °C.
-
This temperature is maintained for approximately 2 hours to effect thermal decomposition (the Schiemann reaction).
-
After cooling to room temperature, the crude product is dissolved in a suitable organic solvent such as ethyl acetate.
Step 4: Work-up and Purification
-
The organic solution is washed with an aqueous base (e.g., 2N NaOH) to remove any acidic byproducts.
-
The organic layer is then dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield the crude 1,3-Dibromo-2-fluorobenzene.
-
Further purification can be achieved by distillation or column chromatography.
Chemical Reactivity and Synthetic Applications
The synthetic utility of 1,3-Dibromo-2-fluorobenzene is primarily derived from its two bromine atoms, which can participate in a variety of cross-coupling reactions. The fluorine atom, being a poor leaving group in nucleophilic aromatic substitution, is generally stable under these conditions and serves to modulate the electronic properties of the aromatic ring.
Palladium-Catalyzed Cross-Coupling Reactions
1,3-Dibromo-2-fluorobenzene is an excellent substrate for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Heck, and Sonogashira couplings.[7][8][9] These reactions are fundamental in modern drug discovery for the formation of C-C and C-heteroatom bonds.
Caption: Versatility of 1,3-Dibromo-2-fluorobenzene in cross-coupling.
Regioselectivity in Cross-Coupling Reactions
A key consideration when using 1,3-Dibromo-2-fluorobenzene is the regioselectivity of the cross-coupling reaction. The two bromine atoms are chemically non-equivalent, and their relative reactivity can be influenced by steric and electronic factors. Generally, in palladium-catalyzed reactions, the oxidative addition step is sensitive to the electronic nature of the C-Br bond.[10] The electron-withdrawing fluorine atom will have a more pronounced effect on the ortho C-Br bond compared to the meta C-Br bond, potentially leading to differential reactivity. However, steric hindrance from the adjacent fluorine atom might also play a role. The choice of palladium catalyst, ligand, and reaction conditions can often be tuned to favor the substitution at one position over the other, allowing for sequential functionalization.[11]
Applications in Pharmaceutical and Materials Science
Representative Experimental Protocol: Suzuki-Miyaura Coupling
The following is a general protocol for a Suzuki-Miyaura coupling reaction using 1,3-Dibromo-2-fluorobenzene.
-
To a reaction vessel, add 1,3-Dibromo-2-fluorobenzene (1.0 eq), the desired arylboronic acid (1.1-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq).
-
The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen).
-
A suitable solvent system (e.g., a mixture of toluene, ethanol, and water) is added.
-
The reaction mixture is heated (typically between 80-110 °C) and stirred until the starting material is consumed (monitored by TLC or GC-MS).
-
Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography to yield the desired coupled product.
Safety and Handling
1,3-Dibromo-2-fluorobenzene is a hazardous substance and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[3] It is harmful if swallowed, causes skin irritation, and may cause respiratory irritation.[1] All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS).
Conclusion
1,3-Dibromo-2-fluorobenzene is a strategically important building block for organic synthesis, particularly in the fields of drug discovery and materials science. Its unique substitution pattern allows for selective functionalization through a variety of cross-coupling reactions, enabling the construction of complex and novel molecular architectures. A thorough understanding of its physical properties, synthesis, and reactivity, as outlined in this guide, is crucial for its effective application in research and development.
References
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Ningbo Inno Pharmchem Co., Ltd. (2025). Unlocking Advanced Synthesis: The Role of 1,3-Dibromo-5-fluorobenzene. Available from: [Link]
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Ningbo Inno Pharmchem Co., Ltd. (2025). Mastering Organic Synthesis: The Versatility of 1,3-Dibromo-5-fluorobenzene. Available from: [Link]
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Ningbo Inno Pharmchem Co., Ltd. 5-Bromo-1,3-dichloro-2-fluorobenzene: A Key Intermediate for Pharmaceutical Synthesis. Available from: [Link]
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Ningbo Inno Pharmchem Co., Ltd. (2025). The Crucial Role of 1,3-Dibromo-5-fluorobenzene in Modern Pharmaceutical Synthesis. Available from: [Link]
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Chemsrc. 1,3-Dibromo-2-fluorobenzene. Available from: [Link]
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MDPI. Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. Available from: [Link]
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ResearchGate. Palladium catalysed Suzuki reactions of fluoroarenes. Available from: [Link]
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ACS Publications. Next Generation of Fluorine-Containing Pharmaceuticals, Compounds Currently in Phase II−III Clinical Trials of Major Pharmaceu. Available from: [Link]
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Ningbo Inno Pharmchem Co., Ltd. The Versatility of 1,3-Dibromo-5-fluorobenzene in Modern Chemical Synthesis. Available from: [Link]
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PubChem. 1,3-Dibromobenzene. Available from: [Link]
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ResearchGate. Mechanistic Study on the Palladium-catalyzed Stereoselective Cross-coupling Reaction of 1,1-Dibromo-3,3,3-trifluoro-2-tosyloxypropene. Available from: [Link]
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MDPI. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Available from: [Link]
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ResearchGate. Regioselectivity in alkenyl(aryl)-heteroaryl Suzuki cross-coupling reactions of 2,4-dibromopyridine. A synthetic and mechanistic study. Available from: [Link]
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ResearchGate. Regiocontrolled Suzuki-Miyaura Couplings of 3,5-Dibromo-2-pyrone. Available from: [Link]
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WIPO Patentscope. process for preparation of 5-bromo-1,3-dichloro-2-fluoro-benzene. Available from: [Link]
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